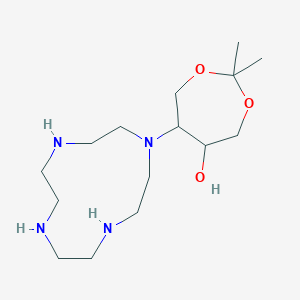

(5R,6S)-2,2-Dimethyl-6-(1,4,7,10-tetraazacyclododec-1-yl)-1,3-dioxepan-5-ol

Cat. No. B8410300

M. Wt: 316.44 g/mol

InChI Key: FRELRIWZBXADCT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05386028

Procedure details

72.7 g (767 mmol) of chloroacetic acid is added under ice/water cooling and nitrogen atmosphere to 60.7 g (192 mmol) of the crude product obtained from example 3a in 500 ml of deionized water. Then, the pH is adjusted to 9.5 with about 42 ml of 10 molar sodium hydroxide solution. The reaction solution is heated to 70° C. and the pH is kept at 9.1-9.5 by adding 10 molar sodium hydroxide solution. For 4 hours of additional stirring time, the pH is maintained at 70° C. The reaction mixture is cooled to 30° C. and acidified with 97 ml of conc. HCl to pH=0.8, heated to 60° C. and stirred for one more hour at this temperature. Then, it is evaporated to dryness in a vacuum at this temperature. The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case again evaporated to dryness. The residue is then mixed with 620 ml of methanol and stirred at 50° C. for 30 minutes, cooled in ice/water and suctioned off, NaCl residue is rewashed with ice-cold methanol. The filtrate is evaporated to dryness in a vacuum. The thus obtained crude product is dissolved in 133 ml of deionized water, added on a column (2.0 l of Amberlite® AMB 252c). The column is washed with deionized water until a conductivity of 23 μS is detected in the eluate. Then, the product is eluted with water/NH3. The fractions containing product are combined and evaporated to dryness. 68.2 g (78% of theory) of 10-(1-hydroxymethyl- 2,3-dihydroxypropyl)-1,4,7,10-tetraazacyclododecane is obtained.

[Compound]

Name

252c

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

ClCC(O)=O.[OH:6][CH:7]1[CH2:13][O:12]C(C)(C)[O:10][CH2:9][CH:8]1[N:16]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.[OH-].[Na+].Cl>O>[OH:10][CH2:9][CH:8]([N:16]1[CH2:17][CH2:18][NH:19][CH2:20][CH2:21][NH:22][CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1)[CH:7]([OH:6])[CH2:13][OH:12] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

72.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

60.7 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1C(COC(OC1)(C)C)N1CCNCCNCCNCC1

|

Step Three

|

Name

|

|

|

Quantity

|

42 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

97 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Six

[Compound]

|

Name

|

252c

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

133 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for one more hour at this temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pH is maintained at 70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled to 30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 60° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, it is evaporated to dryness in a vacuum at this temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is mixed twice with 310 ml of MeOH/EtOH each and in each case

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

again evaporated to dryness

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is then mixed with 620 ml of methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 50° C. for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in ice/water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrate is evaporated to dryness in a vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thus obtained crude product

|

WASH

|

Type

|

WASH

|

|

Details

|

The column is washed with deionized water until a conductivity of 23 μS

|

WASH

|

Type

|

WASH

|

|

Details

|

Then, the product is eluted with water/NH3

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The fractions containing product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCC(C(CO)O)N1CCNCCNCCNCC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68.2 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 128.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |